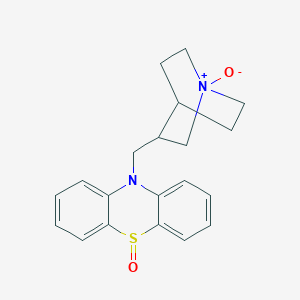
Mequitazine Sulfoxide N-Oxide (Mequitazine N,S-Dioxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mequitazine Sulfoxide N-Oxide (Mequitazine N,S-Dioxide) is a derivative of Mequitazine, a well-known antihistamine used to treat allergies and rhinitis . This compound is characterized by its molecular formula C20H22N2O2S and a molecular weight of 354.47 g/mol . It belongs to the family of phenothiazine derivatives and is primarily used as an impurity reference standard in pharmaceutical testing .
Preparation Methods
The synthesis of Mequitazine Sulfoxide N-Oxide involves the oxidation of Mequitazine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide N-oxide derivative . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring purity and consistency through rigorous quality control measures .
Chemical Reactions Analysis
Mequitazine Sulfoxide N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of Mequitazine Sulfone N-Oxide (Mequitazine N,S,S-Trioxide).
Reduction: Reduction reactions can revert the compound back to Mequitazine or its sulfoxide form.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mequitazine Sulfoxide N-Oxide is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical testing and method validation.
Biology: Studying the metabolic pathways and interactions of phenothiazine derivatives.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of antihistamines.
Industry: Quality control and impurity profiling in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Mequitazine Sulfoxide N-Oxide is similar to that of Mequitazine. It binds to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, providing temporary relief from symptoms such as sneezing, watery and itchy eyes, and runny nose .
Comparison with Similar Compounds
Mequitazine Sulfoxide N-Oxide can be compared to other similar compounds, such as:
Mequitazine Sulfoxide: Differing by the presence of an additional oxygen atom in the N-oxide form.
Mequitazine Sulfone N-Oxide (Mequitazine N,S,S-Trioxide): A further oxidized form with three oxygen atoms.
Mequitazine: The parent compound without any oxidation.
The uniqueness of Mequitazine Sulfoxide N-Oxide lies in its specific oxidation state, which provides distinct chemical and pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C20H22N2O2S |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
10-[(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine 5-oxide |
InChI |
InChI=1S/C20H22N2O2S/c23-22-11-9-15(10-12-22)16(14-22)13-21-17-5-1-3-7-19(17)25(24)20-8-4-2-6-18(20)21/h1-8,15-16H,9-14H2 |
InChI Key |
ZUWHDYZSVRVKSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)CN3C4=CC=CC=C4S(=O)C5=CC=CC=C53)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



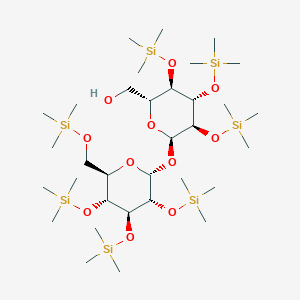

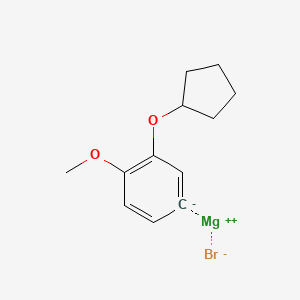

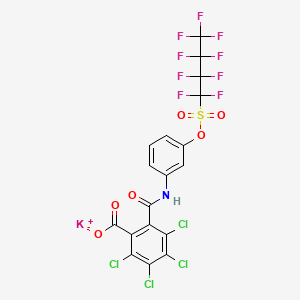

![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)

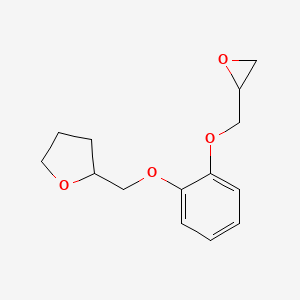

![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)


